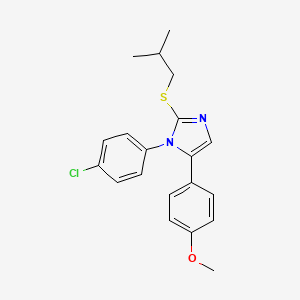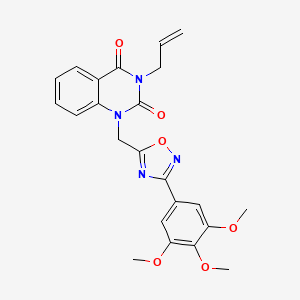![molecular formula C10H13N3O2 B2555906 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2175884-38-3](/img/structure/B2555906.png)
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of the compound 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is the 3CL protease of coronaviruses . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drug development .
Mode of Action
The compound this compound interacts with the 3CL protease by binding to its active site . This binding inhibits the protease’s activity, thereby preventing the virus from replicating within the host cell .
Biochemical Pathways
Upon binding to the 3CL protease, the compound this compound disrupts the normal biochemical pathways of the virus . Specifically, it inhibits the proteolytic processing of viral polyproteins, a necessary step in the viral replication cycle .
Result of Action
The inhibition of the 3CL protease by this compound results in the disruption of the viral replication cycle . This leads to a decrease in viral load within the host, thereby mitigating the infection .
Biochemische Analyse
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Eigenschaften
IUPAC Name |
2-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-6-8(5-10(12)15)7-13-9(14)3-2-4-11-13/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIIXQCJDZYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2555823.png)
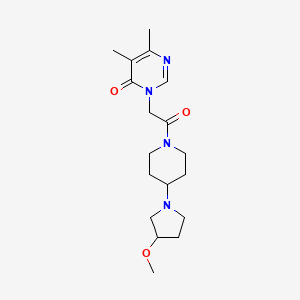
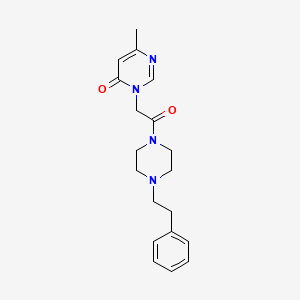
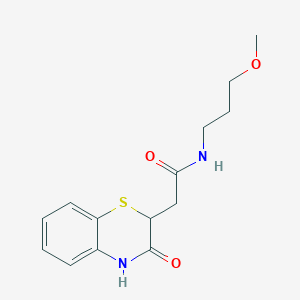
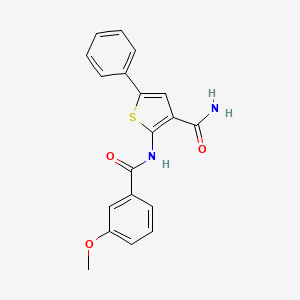
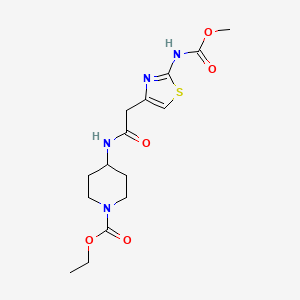
![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)
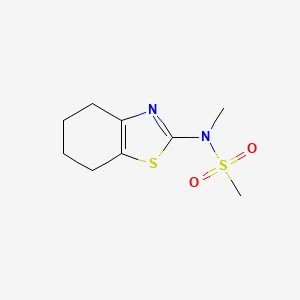
![2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B2555836.png)
![2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2555837.png)
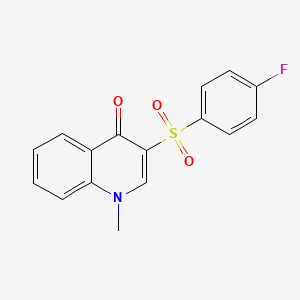
![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
